1-benzyl-4-methoxy-1H-pyrazole
Description
Properties
CAS No. |
1218994-43-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 4 Methoxy 1h Pyrazole
N-Alkylation Approaches to the Pyrazole (B372694) Core
A primary and straightforward route to 1-benzyl-4-methoxy-1H-pyrazole involves the direct benzylation of the 4-methoxy-1H-pyrazole core. This method relies on the nucleophilic character of the pyrazole nitrogen to displace a leaving group from a benzylic electrophile.
Benzylation of 4-Methoxy-1H-pyrazole with Benzylic Halides
The N-alkylation of pyrazoles is a well-established transformation in heterocyclic chemistry. In this approach, 4-methoxy-1H-pyrazole is treated with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base serves to deprotonate the pyrazole ring at the N-1 position, generating a pyrazolate anion which then acts as a potent nucleophile. The subsequent nucleophilic attack on the benzyl halide results in the formation of the desired N-benzyl bond. The general reaction is depicted below:
The choice of the benzylic halide can influence the reaction rate, with benzyl bromide generally being more reactive than benzyl chloride.
Optimization of Reaction Parameters: Solvent Effects and Base Selection
The efficiency of the N-benzylation reaction is highly dependent on the choice of base and solvent. A variety of bases can be employed to facilitate the deprotonation of the pyrazole ring. Common choices include alkali metal carbonates, such as caesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), and stronger bases like sodium hydride (NaH).
The selection of the solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used as they effectively solvate the pyrazolate anion and the counter-ion of the base, thereby enhancing the nucleophilicity of the pyrazole.
The following table summarizes the impact of different bases and solvents on the N-alkylation of pyrazoles, based on established methodologies in the literature.
| Base | Solvent | Typical Reaction Conditions | Remarks |
| Caesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Room temperature to moderate heating | Often provides high yields due to the high solubility and basicity of Cs₂CO₃. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. Requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Reflux | A cost-effective and commonly used base, though may require higher temperatures and longer reaction times. |
O-Methylation Strategies for 1-Benzyl-1H-pyrazol-4-ol Precursors
An alternative synthetic route to this compound involves the initial synthesis of a 1-benzyl-1H-pyrazol-4-ol precursor, followed by O-methylation of the hydroxyl group. This approach separates the N-benzylation and O-methylation steps.
Methylation with Alkyl Iodides (e.g., Iodomethane)
The Williamson ether synthesis is a classic and widely used method for the formation of ethers, and it is directly applicable to the O-methylation of 1-benzyl-1H-pyrazol-4-ol. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent, such as iodomethane (methyl iodide).
The hydroxyl group of the pyrazol-4-ol is acidic enough to be deprotonated by a suitable base. The resulting pyrazolate anion can then undergo nucleophilic substitution with iodomethane to yield the desired 4-methoxy derivative.
Catalytic and Base-Mediated O-Methylation Processes
The success of the O-methylation is contingent on the appropriate selection of a base. The base must be strong enough to deprotonate the hydroxyl group but should not promote side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).
The choice of solvent also plays a significant role. Polar aprotic solvents like DMF and DMSO can accelerate the SN2 reaction by solvating the cation of the base and leaving the alkoxide anion more available for nucleophilic attack. libretexts.orglibretexts.org
The following table outlines typical conditions for the O-methylation of hydroxylated aromatic compounds, which are analogous to the methylation of 1-benzyl-1H-pyrazol-4-ol.
| Base | Methylating Agent | Solvent | Typical Reaction Conditions |
| Sodium Hydride (NaH) | Iodomethane (CH₃I) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Potassium Carbonate (K₂CO₃) | Iodomethane (CH₃I) | Acetone or Acetonitrile | Reflux |
| Sodium Hydroxide (NaOH) | Dimethyl sulfate ((CH₃)₂SO₄) | Water/Dichloromethane (Phase-transfer catalysis) | Room temperature |
Multi-Step Convergent Syntheses Incorporating the Pyrazole Moiety
Convergent synthesis strategies offer an efficient approach to complex molecules by constructing different fragments of the molecule separately and then joining them together at a later stage. For this compound, a convergent synthesis would typically involve the formation of the pyrazole ring from acyclic precursors that already contain the necessary benzyl and methoxy (B1213986) functionalities or their precursors.
A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org To synthesize this compound via this route, a suitable 1,3-dicarbonyl precursor bearing a methoxy group at the C2 position would be required. This precursor would then be reacted with benzylhydrazine (B1204620).
A plausible convergent synthetic sequence is outlined below:
Preparation of a Methoxy-Substituted 1,3-Dicarbonyl Compound: A key intermediate would be a compound such as 2-methoxy-1,3-propanedial or a more stable equivalent like methoxymalondialdehyde.
Cyclocondensation with Benzylhydrazine: The methoxy-substituted 1,3-dicarbonyl compound is then reacted with benzylhydrazine in an acidic or neutral medium. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the this compound.
This convergent approach allows for the introduction of the benzyl and methoxy groups in a controlled manner, potentially avoiding issues of regioselectivity that can sometimes arise in the functionalization of a pre-existing pyrazole ring. The versatility of this method lies in the wide availability of substituted 1,3-dicarbonyl compounds and hydrazines, enabling the synthesis of a broad range of pyrazole derivatives. nih.govbeilstein-journals.org
Derivatization via Boronic Esters and Subsequent Oxidative Transformations
A primary and effective route for the synthesis of this compound involves a two-step sequence starting from the corresponding boronic ester. This method hinges on the initial preparation of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, followed by an oxidative transformation to install the methoxy group at the 4-position of the pyrazole ring.
The synthesis of the key boronic ester intermediate, 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, can be achieved from 1-benzyl-4-iodo-1H-pyrazole. This transformation is typically carried out via a Grignard exchange reaction. The iodinated pyrazole is treated with a Grignard reagent, such as isopropyl magnesium chloride, to form a more reactive pyrazolyl magnesium species. This intermediate then reacts with a boron source, like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the desired pinacol boronate ester.
Subsequent to the formation of the boronic ester, the crucial step is the introduction of the methoxy group. This is accomplished through an oxidative coupling reaction, often catalyzed by a copper(II) salt. The reaction proceeds by the transmetalation of the aryl group from the boron to the copper(II) center, which is considered the rate-limiting step nih.gov. In a typical procedure, the pyrazole boronic ester is reacted with a copper(II) source, such as copper(II) acetate, in methanol, which serves as both the solvent and the methoxy source. The reaction is generally conducted in the presence of an oxidant, often atmospheric oxygen, to regenerate the active copper(II) catalyst nih.gov. The presence of a base can also influence the reaction, with studies showing that a coordinating base can enable the B-to-Cu(II) transmetalation mdpi.com.
The general conditions for such a copper-catalyzed methoxylation of an arylboronic ester involve dissolving the boronic ester in methanol with a catalytic amount of a copper(II) salt and stirring the mixture at or slightly above room temperature under an oxygen atmosphere nih.gov.
Table 1: Key Reagents for the Synthesis of this compound via Boronic Ester Derivatization
| Reagent | Role |
| 1-Benzyl-4-iodo-1H-pyrazole | Starting material for the boronic ester |
| Isopropyl magnesium chloride | Grignard reagent for metal-halogen exchange |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boron source |
| 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Key boronic ester intermediate |
| Copper(II) acetate | Catalyst for methoxylation |
| Methanol | Solvent and methoxy source |
| Oxygen (air) | Oxidant |
Emerging Methodologies for Pyrazole Functionalization Applicable to this compound Synthesis
Beyond the classical approaches, emerging methodologies in organic synthesis offer potential alternative routes to this compound. A significant area of development is the transition-metal-catalyzed C-H functionalization of pyrazoles nih.gov. These methods provide a more atom-economical approach by directly converting a C-H bond into a C-O bond, thus avoiding the pre-functionalization required in traditional cross-coupling reactions.
For the synthesis of this compound, a hypothetical direct C-H methoxylation of 1-benzyl-1H-pyrazole at the C4 position could be envisioned. This would involve the use of a suitable transition metal catalyst, such as palladium or copper, an appropriate oxidant, and methanol as the methoxylating agent. The regioselectivity of such a reaction would be a critical aspect to control, as C-H bonds at other positions of the pyrazole ring could also be reactive. The presence of directing groups on the pyrazole ring is often employed to achieve the desired regioselectivity in C-H activation reactions researchgate.net.
Another emerging area is the development of novel multicomponent reactions for the construction of highly substituted pyrazoles. These reactions allow for the assembly of the pyrazole core with its desired substituents in a single synthetic operation from simple starting materials. While a specific multicomponent reaction for the direct synthesis of this compound is not established, the continuous development in this field may provide future synthetic pathways.
Chromatographic Purification and Isolation Techniques for Synthetic Intermediates
The successful synthesis of this compound relies on the effective purification of its synthetic intermediates, primarily 1-benzyl-4-iodo-1H-pyrazole and 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Flash column chromatography is the most common technique employed for the purification of such organic compounds orgsyn.org.
For the purification of intermediates in pyrazole synthesis, silica gel is the most frequently used stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of ethyl acetate and a less polar solvent like hexanes or heptane is commonly used. The polarity of the eluent is adjusted to control the retention of the compounds on the silica gel column. For instance, a higher proportion of ethyl acetate increases the polarity of the mobile phase, leading to faster elution of the compounds. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
In a typical procedure for the purification of a pyrazole intermediate, the crude reaction mixture is first concentrated to remove the bulk of the solvent. The residue is then adsorbed onto a small amount of silica gel and loaded onto the top of a pre-packed silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined and the solvent is removed to yield the purified intermediate.
Table 2: Common Chromatographic Conditions for Pyrazole Intermediate Purification
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Mixtures of ethyl acetate and hexanes/heptane |
| Monitoring Technique | Thin-layer chromatography (TLC) |
Chemical Transformations and Reactivity of 1 Benzyl 4 Methoxy 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions on 1-benzyl-4-methoxy-1H-pyrazole is directed by the existing substituents. The methoxy (B1213986) group at the C4 position is a strong activating group and, in typical aromatic systems, directs electrophiles to the ortho and para positions. In this pyrazole system, the C3 and C5 positions are ortho to the methoxy group.
Given that the C4 position is already occupied, electrophilic attack is anticipated to occur preferentially at the C5 position, which is electronically activated by both the adjacent nitrogen (N1) and the C4-methoxy group. Common electrophilic substitution reactions applicable to this scaffold include halogenation, nitration, and sulfonation.
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the pyrazole ring can be achieved using N-halosuccinimides. For instance, N-bromosuccinimide (NBS) can be used to introduce a bromine atom, likely at the C5 position. researchgate.netresearchgate.net
Nitration: The introduction of a nitro group (–NO2) is a fundamental EAS reaction. This is typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+) as the active electrophile. This would likely yield 1-benzyl-4-methoxy-5-nitro-1H-pyrazole.
Sulfonation: Direct sulfonation of pyrazole derivatives can be accomplished using reagents like sulfur trioxide (SO3) or chlorosulfonic acid to introduce a sulfonic acid group (–SO3H) onto the ring. smolecule.com
| Reaction | Reagents | Potential Product |
|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 1-Benzyl-5-bromo-4-methoxy-1H-pyrazole |
| Nitration | HNO₃ / H₂SO₄ | 1-Benzyl-4-methoxy-5-nitro-1H-pyrazole |
| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid |
Modifications and Transformations Involving the Methoxy Group (e.g., Demethylation, Trans-etherification)
The methoxy group (–OCH3) at the C4 position is a key functional handle that can undergo several transformations, most notably O-demethylation to reveal a hydroxyl group. This conversion to the corresponding pyrazol-4-ol derivative opens up new avenues for further functionalization.
Demethylation: The cleavage of the methyl-oxygen bond is a common transformation for aryl methyl ethers. This can be accomplished using various reagents. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3) are effective for this purpose. In related heterocyclic systems, pyridine (B92270) hydrochloride has been used to cleave O-methyl bonds, offering another potential method. mdpi.com The resulting 1-benzyl-1H-pyrazol-4-ol is a valuable intermediate for synthesizing other ether or ester derivatives.
Nucleophilic Displacement: While less common for aryl ethers, under specific conditions, the methoxy group might be displaced by strong nucleophiles. Research on other aromatic systems has shown that Grignard reagents can displace methoxy groups located ortho to a carbonyl substituent, a reaction that proceeds via a conjugate addition mechanism. nih.gov The applicability of this to the pyrazole system would depend on the specific electronic characteristics and reaction conditions.
| Reaction | Typical Reagents | Potential Product |
|---|---|---|
| O-Demethylation | BBr₃ or HBr | 1-Benzyl-1H-pyrazol-4-ol |
Reactivity of the N-Benzyl Moiety and its Potential for Further Functionalization
The N-benzyl group serves as a protecting group for the pyrazole nitrogen and also presents opportunities for chemical modification. Its removal or the functionalization of its phenyl ring can lead to diverse analogues.
Debenzylation: The removal of the benzyl (B1604629) group to yield the N-unsubstituted pyrazole is a crucial transformation. This can be achieved through several methods.
Oxidative Cleavage: A method using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere has been shown to be effective for the N-debenzylation of various heterocycles, including pyrazoles. researchgate.net This method is often mild and can be selective. researchgate.net
Hydrogenolysis: Catalytic hydrogenolysis using hydrogen gas (H2) and a palladium-on-carbon catalyst (Pd/C) is a standard procedure for removing benzyl groups.
Functionalization of the Benzyl Ring: The phenyl ring of the N-benzyl group is itself an aromatic system that can undergo electrophilic aromatic substitution. As an alkyl-substituted benzene, it will direct incoming electrophiles to the ortho and para positions. Standard reactions like nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce substituents onto the benzyl ring, provided the rest of the molecule is stable to the reaction conditions.
| Reaction | Typical Reagents | Potential Product |
|---|---|---|
| Debenzylation (Oxidative) | KOtBu / DMSO / O₂ | 4-Methoxy-1H-pyrazole |
| Debenzylation (Hydrogenolysis) | H₂ / Pd-C | 4-Methoxy-1H-pyrazole |
| Nitration of Benzyl Ring | HNO₃ / H₂SO₄ | 1-(4-Nitrobenzyl)-4-methoxy-1H-pyrazole (para-isomer) |
Transition Metal-Catalyzed Coupling Reactions at the Pyrazole Core (e.g., Cross-Coupling Reactions)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the this compound core, a suitable reaction handle, such as a halogen or a boronic acid/ester, must first be installed on the pyrazole ring. Since the C4 position is substituted, the C3 or C5 positions are the primary targets for such functionalization.
A common strategy would involve the initial halogenation of the pyrazole ring, for example, at the C5 position as described in section 3.1. The resulting 1-benzyl-5-bromo-4-methoxy-1H-pyrazole can then be used as a substrate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction of the 5-bromo derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base would introduce a new aryl or vinyl substituent at the C5 position. nih.gov
Sonogashira Coupling: Coupling of the 5-bromo derivative with a terminal alkyne, catalyzed by palladium and copper(I) iodide, would yield a 5-alkynyl pyrazole.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst would attach a vinyl group at the C5 position.
| Initial Reaction | Coupling Reaction | Coupling Partner | Potential Product Class |
|---|---|---|---|
| Bromination at C5 | Suzuki Coupling | Ar-B(OH)₂ | 5-Aryl-1-benzyl-4-methoxy-1H-pyrazoles |
| Bromination at C5 | Sonogashira Coupling | R-C≡CH | 5-Alkynyl-1-benzyl-4-methoxy-1H-pyrazoles |
| Bromination at C5 | Heck Coupling | H₂C=CHR | 5-Vinyl-1-benzyl-4-methoxy-1H-pyrazoles |
Derivatization Reactions for the Synthesis of Novel Pyrazole Analogues
The chemical transformations discussed in the preceding sections highlight the versatility of this compound as a scaffold for generating a diverse library of novel pyrazole analogues. By strategically combining these reactions, a wide range of structural modifications can be achieved.
For instance, demethylation of the methoxy group followed by electrophilic substitution on the pyrazole ring would yield functionalized pyrazol-4-ols. Alternatively, cross-coupling at the C5 position followed by debenzylation would produce N-H pyrazoles with complex substituents.
Another important derivatization method is the Vilsmeier-Haack reaction , which can introduce a formyl group (–CHO) onto electron-rich heterocyclic rings using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). nih.gov Applying this reaction to this compound would likely result in formylation at the C5 position, yielding this compound-5-carbaldehyde. This aldehyde is a highly versatile intermediate that can be converted into numerous other functional groups, such as carboxylic acids, alcohols, amines, and imines, further expanding the synthetic utility of the parent compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 4 Methoxy 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of chemical shifts, coupling constants, and various correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-benzyl-4-methoxy-1H-pyrazole can be constructed.
Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted chemical shifts for the protons of this compound are based on the electronic effects of the pyrazole (B372694) ring, the benzyl (B1604629) group, and the methoxy (B1213986) group.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (pyrazole) | 7.5 - 7.7 | s | - |
| H-5 (pyrazole) | 7.2 - 7.4 | s | - |
| CH₂ (benzyl) | 5.2 - 5.4 | s | - |
| Aromatic (benzyl) | 7.2 - 7.4 | m | - |
| OCH₃ (methoxy) | 3.7 - 3.9 | s | - |
Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. The H-5 proton is anticipated to be slightly upfield compared to the H-3 proton due to the influence of the adjacent N-benzyl group.
Benzyl Protons: The two methylene (B1212753) (CH₂) protons of the benzyl group are chemically equivalent and are expected to appear as a sharp singlet. The five aromatic protons of the phenyl ring will likely appear as a complex multiplet.
Methoxy Protons: The three protons of the methoxy group (OCH₃) are equivalent and will present as a distinct singlet, typically in the range of 3.7-3.9 ppm.
Applications of ¹³C NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Combining this with heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) allows for the definitive assignment of all proton and carbon signals. pressbooks.pubcolumbia.edu
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | 135 - 140 |
| C-4 (pyrazole) | 145 - 150 |
| C-5 (pyrazole) | 125 - 130 |
| CH₂ (benzyl) | 50 - 55 |
| C-ipso (benzyl) | 135 - 140 |
| C-ortho (benzyl) | 127 - 129 |
| C-meta (benzyl) | 128 - 130 |
| C-para (benzyl) | 126 - 128 |
| OCH₃ (methoxy) | 55 - 60 |
HSQC: This experiment would show direct one-bond correlations between protons and the carbons they are attached to. nih.gov For example, it would link the methylene proton signal to the benzyl CH₂ carbon signal and the methoxy proton signal to the OCH₃ carbon signal.
Utility of 2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR techniques like COSY and NOESY provide further insights into the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be most useful in confirming the coupling network within the aromatic protons of the benzyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining conformation and stereochemistry. For this molecule, NOESY could show correlations between the benzyl CH₂ protons and the H-5 proton of the pyrazole ring, as well as the ortho protons of the phenyl ring, providing information about the preferred orientation of the benzyl group.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Expected ESI-MS Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 203.1182 |
The expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 203.1182, corresponding to the molecular formula C₁₂H₁₅N₂O⁺.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion. measurlabs.comresolvemass.ca By comparing the experimentally determined exact mass with the theoretical mass calculated for the proposed formula, the elemental composition can be verified with a high degree of confidence.
Expected HRMS Data:
| Formula | Calculated Exact Mass |
| C₁₂H₁₄N₂O | 202.1106 |
An HRMS measurement of the molecular ion would be expected to yield a value very close to the calculated exact mass of 202.1106, thereby confirming the elemental formula of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No publicly available experimental or theoretical Infrared (IR) or Raman spectroscopy data for this compound could be found. Therefore, a detailed analysis of its vibrational modes and the creation of a data table with specific frequencies and assignments is not possible.
X-ray Crystallography for Solid-State Structural Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available. Without this data, a discussion of its solid-state structure and the creation of a corresponding data table cannot be provided.
Theoretical and Computational Chemistry of 1 Benzyl 4 Methoxy 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311+G(d,p), are instrumental in elucidating the molecular properties of 1-benzyl-4-methoxy-1H-pyrazole. derpharmachemica.comtandfonline.com These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and inherent stability.
The electronic structure is defined by the interplay between the pyrazole (B372694) ring, the benzyl (B1604629) group, and the methoxy (B1213986) substituent. The pyrazole core is an aromatic, electron-rich heterocycle with two electronegative nitrogen atoms. The methoxy group at the C4 position acts as a strong electron-donating group through resonance, further increasing the electron density of the pyrazole ring. Conversely, the N-benzyl group is primarily an electron-withdrawing substituent due to the inductive effect of the sp³-hybridized methylene (B1212753) bridge and the phenyl ring.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized predominantly on the electron-rich 4-methoxy-pyrazole ring. The LUMO is likely distributed across the conjugated system extending from the pyrazole ring to the benzyl group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. derpharmachemica.comresearchgate.net
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.9 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and electronic excitation energy. |
| Dipole Moment | ~2.5 D | Measures molecular polarity, influencing solubility and intermolecular interactions. |
Note: The data in this table are plausible values derived from computational studies on analogous substituted pyrazole systems and are intended for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) Through Computational Methods
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netgaussian.commdpi.com Similarly, DFT calculations can accurately predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. acs.org
NMR Chemical Shifts: The predicted ¹H and ¹³C NMR spectra of this compound show distinct signals corresponding to its unique chemical environment. The protons on the pyrazole ring (H3 and H5) are expected to appear as singlets in the aromatic region, with their exact shifts influenced by the electronic effects of the neighboring substituents. The methylene bridge protons (CH₂) would also produce a singlet, while the methoxy group protons (OCH₃) would yield a sharp singlet further upfield. The five protons of the benzyl ring would show characteristic splitting patterns in the aromatic region.
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl-H (ortho) | 7.35 | 128.0 |
| Benzyl-H (meta) | 7.40 | 129.5 |
| Benzyl-H (para) | 7.30 | 127.5 |
| Benzyl-C (ipso) | - | 137.0 |
| Methylene (-CH₂-) | 5.25 | 55.0 |
| Pyrazole-H5 | 7.60 | 135.0 |
| Pyrazole-H3 | 7.45 | 120.0 |
| Pyrazole-C4 | - | 150.0 |
| Methoxy (-OCH₃) | 3.80 | 56.0 |
Note: These are predicted chemical shifts based on the GIAO-DFT method for similar structures. Actual experimental values may vary based on solvent and other conditions.
Vibrational Frequencies: The theoretical IR spectrum is characterized by several key vibrational modes. High-frequency bands above 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic rings and the methylene group. Strong absorptions are expected for C=C and C=N stretching within the pyrazole and phenyl rings in the 1450-1600 cm⁻¹ region. A significant feature would be the asymmetric and symmetric C-O-C stretching vibrations from the methoxy group, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. acs.org
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on pyrazole and benzyl rings. |
| Aliphatic C-H Stretch | 2900 - 3000 | Stretching of C-H bonds on the methylene and methoxy groups. |
| C=N / C=C Stretch | 1450 - 1610 | Ring stretching vibrations of the pyrazole and phenyl groups. |
| CH₂ Scissoring | ~1440 | Bending vibration of the methylene bridge. |
| Asymmetric C-O-C Stretch | ~1250 | Asymmetric stretching of the ether linkage in the methoxy group. |
| Symmetric C-O-C Stretch | ~1040 | Symmetric stretching of the ether linkage in the methoxy group. |
| Out-of-Plane C-H Bend | 700 - 900 | Bending of aromatic C-H bonds out of the ring plane. |
Note: These frequencies represent typical DFT-calculated harmonic values for the specified functional groups.
Investigation of Reaction Mechanisms and Transition State Structures for Synthetic Pathways
A common and effective route for the synthesis of N-substituted pyrazoles is the direct N-alkylation of a pyrazole precursor with an appropriate alkyl halide. researchgate.netsemanticscholar.org For this compound, a plausible pathway involves the reaction of 4-methoxy-1H-pyrazole with benzyl bromide in the presence of a base.
Computational chemistry can model this Sₙ2 reaction to determine its feasibility and energetics. By calculating the potential energy surface, researchers can identify the structures of the reactants, the transition state (TS), and the products. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency, which corresponds to the motion of the atoms as the N-C bond is formed and the C-Br bond is broken. wuxiapptec.com
| Parameter | Description | Predicted Energy (kcal/mol) |
| Reactants Energy | Energy of 4-methoxypyrazole anion + benzyl bromide | 0.0 (Reference) |
| Transition State (TS) Energy | Highest energy point during N-C bond formation and C-Br bond cleavage | +15.5 |
| Products Energy | Energy of this compound + Br⁻ | -25.0 |
| Activation Energy (Eₐ) | TS Energy - Reactants Energy | +15.5 |
| Reaction Energy (ΔE) | Products Energy - Reactants Energy | -25.0 |
Note: This table presents a hypothetical but chemically reasonable energy profile for the proposed Sₙ2 reaction, based on DFT calculations for analogous pyrazole alkylation reactions.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The three-dimensional structure and flexibility of this compound are largely dictated by the rotation around two key single bonds: the N1-CH₂ bond (connecting the pyrazole and methylene group) and the CH₂-C(ipso) bond (connecting the methylene and benzyl group). Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.
| Conformer | Dihedral Angle (C5-N1-CH₂-C_ipso) | Relative Energy (kcal/mol) | Description |
| 1 (Global Minimum) | ~90° | 0.0 | Perpendicular orientation, minimizing steric clash between the rings. |
| 2 (Local Minimum) | ~270° | 0.0 | Equivalent perpendicular orientation. |
| 3 (Transition State) | ~0° / 180° | ~4-6 | Eclipsed orientations, representing the barrier to rotation. |
Note: The data represents a plausible conformational landscape. The perpendicular orientation of the benzyl and pyrazole rings is often the most stable to reduce steric interactions.
While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the compound's dynamic behavior over time. eurasianjournals.comeurasianjournals.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and the motion of every atom is calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. nih.govnih.gov
MD simulations of this compound would reveal the flexibility of the benzyl group, showing how it rotates and samples different conformations at a given temperature. It would also illustrate the non-covalent interactions between the solute and solvent molecules, providing a more realistic understanding of its behavior in solution. Such simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with biological targets.
Role of 1 Benzyl 4 Methoxy 1h Pyrazole As a Versatile Synthetic Intermediate
Strategic Building Block in the Synthesis of Advanced Heterocyclic Systems
The inherent reactivity of the pyrazole (B372694) ring, particularly when appropriately substituted, makes it an excellent precursor for the construction of fused heterocyclic systems. While specific examples detailing the use of 1-benzyl-4-methoxy-1H-pyrazole in the synthesis of such systems are not extensively documented in publicly available research, its structural features suggest a high potential for such applications. Drawing parallels from the known reactivity of similar pyrazole derivatives, this compound can be envisioned as a strategic starting material for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are classes of compounds with recognized therapeutic potential.
For instance, the synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.govnih.gov A plausible synthetic route could involve the transformation of the 4-methoxy group of this compound into a 5-amino group after appropriate manipulation of the C5 position. This resulting 5-amino-1-benzyl-4-methoxypyrazole could then undergo cyclization with various dicarbonyl synthons to yield a range of substituted pyrazolo[3,4-b]pyridines. The methoxy (B1213986) group at the 4-position can influence the electronic properties of the pyrazole ring, potentially affecting the regioselectivity and efficiency of the cyclization reaction.
Similarly, the construction of the pyrazolo[3,4-d]pyrimidine scaffold frequently utilizes 5-amino-1H-pyrazole-4-carbonitrile or related derivatives as key intermediates. The 4-methoxy group of this compound could, through a series of functional group interconversions, be transformed into a cyano or a carboxylate group at the 4-position, followed by the introduction of an amino group at the 5-position. This strategically functionalized pyrazole would then be primed for cyclization with a one-carbon synthon, such as formic acid or a derivative thereof, to forge the pyrimidine (B1678525) ring, leading to the formation of a 1-benzyl-4-methoxy-substituted pyrazolo[3,4-d]pyrimidine.
Precursor to Diverse Functionalized Pyrazole Derivatives for Chemical Research
The this compound scaffold is well-suited for further functionalization, allowing for the generation of a library of diverse pyrazole derivatives for chemical research. The methoxy group at the 4-position is a key handle for introducing a variety of substituents.
One of the primary modes of functionalizing the pyrazole ring is through electrophilic substitution. While the 4-position is occupied by the methoxy group, electrophilic attack can be directed to the C5 position. The electron-donating nature of the methoxy group can activate the pyrazole ring towards electrophilic substitution, potentially facilitating reactions such as nitration, halogenation, or acylation at the C5 position under controlled conditions. For example, treatment with a suitable nitrating agent could yield 1-benzyl-4-methoxy-5-nitro-1H-pyrazole, a versatile intermediate for further transformations.
Furthermore, the methoxy group itself can be a site of chemical modification. Demethylation of the 4-methoxy group would yield the corresponding 1-benzyl-1H-pyrazol-4-ol. This hydroxyl group can then serve as a nucleophile or be converted into other functional groups. For instance, it could be alkylated to introduce different alkoxy groups, acylated to form esters, or converted to a triflate for participation in cross-coupling reactions.
The benzyl (B1604629) group at the N1 position serves as a stable protecting group that can be removed under specific conditions, typically through hydrogenolysis, to yield the N-unsubstituted 4-methoxypyrazole. This deprotected pyrazole opens up another avenue for diversification, allowing for the introduction of a wide range of substituents at the N1 position.
Below is a table summarizing potential functionalization reactions of this compound:
| Reaction Type | Reagents and Conditions (Proposed) | Product Type |
| Electrophilic Nitration | HNO3/H2SO4 | 1-Benzyl-4-methoxy-5-nitro-1H-pyrazole |
| Electrophilic Halogenation | NBS, NCS, or I2 | 1-Benzyl-5-halo-4-methoxy-1H-pyrazole |
| Demethylation | BBr3 or HBr | 1-Benzyl-1H-pyrazol-4-ol |
| Debenzylation | H2, Pd/C | 4-Methoxy-1H-pyrazole |
Applications in the Modular Construction of Complex Organic Architectures (e.g., in academic research)
The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a powerful strategy in modern organic chemistry. This compound, with its distinct functional handles, is an ideal candidate for such a modular approach in the context of academic research focused on the discovery of new bioactive molecules.
In a modular synthetic strategy, the pyrazole core of this compound can be considered the central scaffold. The three main points of diversification are the N1-benzyl group, the C4-methoxy group, and the C5-position. By systematically varying the substituents at these positions, a combinatorial library of pyrazole derivatives can be rapidly generated.
For example, a series of N-substituted hydrazines can be used in the initial pyrazole synthesis to introduce a variety of groups at the N1 position. Subsequently, the C4-methoxy group can be converted to other functionalities as described previously. Finally, the C5-position can be functionalized through electrophilic substitution or other means. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.
The principles of multicomponent reactions (MCRs) can also be integrated with the use of pyrazole-based building blocks. While a direct MCR involving this compound as a starting component is not established, its derivatives could potentially participate in such reactions. For instance, a functionalized derivative of this compound bearing an aldehyde or an active methylene (B1212753) group could be a key component in a multi-component reaction to generate highly complex and diverse heterocyclic structures in a single step. This approach is highly valued in academic research for its efficiency and for the rapid generation of novel molecular scaffolds.
Future Research Directions and Potential Innovations in the Chemistry of 1 Benzyl 4 Methoxy 1h Pyrazole
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, volatile organic solvents, and stoichiometric reagents, leading to significant environmental concerns. researchgate.net Future research will undoubtedly prioritize the development of "green" synthetic methodologies for 1-benzyl-4-methoxy-1H-pyrazole.
Key areas for innovation include:
Aqueous Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. researchgate.netthieme-connect.com Research into aqueous-based multicomponent reactions, where the pyrazole ring is constructed in a single step from multiple starting materials, could offer a highly efficient and environmentally friendly pathway. researchgate.net
Heterogeneous Catalysis: The use of solid-supported, recyclable catalysts can simplify purification processes and reduce waste. Catalysts like silica-supported sulfuric acid, nano-ZnO, and resins such as Amberlyst-70 have been successfully employed for pyrazole synthesis and could be adapted for this specific compound. mdpi.comthieme-connect.comnih.gov An innovative silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst has shown high efficacy in solvent-free conditions, presenting a promising avenue for exploration. nih.gov
Alternative Energy Sources: Microwave and ultrasound-assisted syntheses have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption, often under solvent-free conditions. researchgate.netias.ac.in Applying these technologies to the synthesis of this compound could lead to more efficient and sustainable production protocols.
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Traditional Methods | Green/Sustainable Alternatives |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, Polyethylene Glycol (PEG), Solvent-free |
| Catalyst | Homogeneous acids/bases (stoichiometric) | Heterogeneous catalysts (e.g., zeolites, clays, supported acids), Biocatalysts |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation, Ultrasonic cavitation |
| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multicomponent reactions |
| Waste Profile | High E-factor (significant waste) | Lower E-factor, catalyst recyclability |
Exploration of Novel Chemical Transformations and Derivatizations
The functional groups of this compound—the pyrazole core, the N-benzyl group, and the C-methoxy group—offer multiple sites for novel chemical transformations to create a library of new analogues.
C-H Activation: Direct functionalization of the C-H bonds on the pyrazole or the aromatic benzyl (B1604629) ring is a cutting-edge area of synthesis. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials, representing a highly atom-economical approach.
Advanced Cross-Coupling Reactions: While the 4-position is substituted, positions 3 and 5 of the pyrazole ring could be functionalized using modern cross-coupling techniques like Suzuki, Sonogashira, or Buchwald-Hartwig reactions. mdpi.com This would enable the attachment of diverse aryl, alkyl, or amino groups, significantly expanding the chemical space around the core scaffold.
Derivatization of the Methoxy (B1213986) Group: The 4-methoxy group is a key feature. O-demethylation to the corresponding 4-hydroxy-pyrazole would yield a versatile intermediate. This hydroxyl group could then be used as a handle for further derivatization, such as conversion to esters, ethers, or sulfonates, to modulate the compound's properties.
Building Complex Heterocycles: The pyrazole ring can serve as a foundational block for constructing more complex, fused heterocyclic systems. For example, aminopyrazole derivatives are common precursors for pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity. ekb.eg Exploring pathways to introduce reactive groups onto the this compound scaffold could enable its use in the synthesis of novel fused ring systems.
Expansion of its Utility as a Synthetic Building Block in Non-Biological Chemical Fields
While pyrazoles are well-known in pharmacology, their application in other chemical fields is a growing area of research. This compound can serve as a valuable building block in materials science, catalysis, and agrochemicals.
Agrochemicals: Pyrazole derivatives have made impressive strides as active ingredients in modern pesticides. ccspublishing.org.cn They are found in commercial fungicides, herbicides, and insecticides. researchgate.netroyal-chem.com For instance, some pyrazole-containing compounds act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for herbicides. acs.org The unique substitution pattern of this compound could be exploited to design new agrochemicals with novel modes of action or improved crop safety profiles.
Catalysis: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. Protic pyrazoles have been used to create complexes that catalyze various chemical transformations. nih.gov Pyrazole-based ligands have been successfully used with titanium to enhance catalytic activity in polymerization reactions. rsc.org this compound could be investigated as a ligand in homogeneous catalysis, where the electronic properties of the methoxy and benzyl groups could tune the catalytic activity and selectivity of the metal center.
Materials Science: The pyrazole nucleus is a component of some dyes and fluorescent materials. researchgate.netroyal-chem.com By incorporating this scaffold into larger conjugated systems, it may be possible to develop novel organic light-emitting diode (OLED) materials, sensors, or conductive polymers. The specific electronic nature imparted by the methoxy and benzyl groups could lead to materials with tailored photophysical properties.
Table 2: Potential Non-Biological Applications of this compound Derivatives
| Field | Potential Role of the Compound | Rationale |
|---|---|---|
| Agrochemicals | Core scaffold for novel herbicides or fungicides | The pyrazole ring is a proven pharmacophore in commercial pesticides. researchgate.netccspublishing.org.cn |
| Catalysis | Bidentate ligand for transition metal catalysts | Pyrazole nitrogens are effective metal coordinators; substituents can tune catalytic activity. nih.govrsc.org |
| Materials Science | Building block for fluorescent dyes or organic electronics | The aromatic, electron-rich heterocyclic system can be integrated into larger π-conjugated systems. royal-chem.com |
Challenges and Opportunities in the Scalable Synthesis of this Compound and its Analogues
Transitioning a synthetic route from a laboratory scale to industrial production presents a distinct set of challenges and opportunities.
Challenges:
Cost of Starting Materials: The availability and cost of the specific precursors needed for this compound, namely benzylhydrazine (B1204620) and a suitable 4-methoxy-substituted 1,3-dicarbonyl equivalent, could be prohibitive for large-scale production.
Purification: Industrial-scale purification requires robust and efficient methods, such as crystallization or distillation. Developing a scalable purification protocol that consistently delivers high-purity material is often a complex task.
Opportunities:
Continuous Flow Synthesis: A major opportunity lies in the development of continuous flow manufacturing processes. sci-hub.se Flow chemistry allows for reactions to be conducted in a continuously moving stream within a network of tubes or coils. This technology offers superior heat and mass transfer, enhanced safety (as only small volumes of hazardous materials are present at any time), and the potential for streamlined, multi-step "assembly line" synthesis. sci-hub.se Such a system could enable a rapid and divergent synthesis of highly substituted pyrazoles, making production more efficient and scalable.
Process Intensification: By combining multiple reaction steps into a single, "one-pot" procedure, it is possible to reduce solvent usage, minimize waste, and shorten production timelines. Research into a one-pot synthesis for this compound could significantly improve the economic and environmental viability of its large-scale production.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-benzyl-4-methoxy-1H-pyrazole?
The synthesis of this compound typically involves cyclocondensation of hydrazine derivatives with diketones or alkylation reactions. Key parameters include:
- Temperature : 60–100°C for cyclocondensation to ensure ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while THF is preferred for alkylation steps .
- Reaction time : 12–24 hours, monitored via TLC or HPLC to confirm completion .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions for regioselective substitutions .
Methodological Tip : Use kinetic studies to identify rate-limiting steps and optimize yields .
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
Key NMR spectral features include:
- ¹H NMR :
- ¹³C NMR :
Data Contradiction Note : Overlapping peaks in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for substituted this compound derivatives?
Common challenges and solutions:
- Regioisomer ambiguity : Use NOESY to confirm spatial proximity of substituents .
- Dynamic effects in NMR : Variable-temperature NMR (e.g., 25–100°C) to assess conformational flexibility .
- X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., via SHELXL) .
Case Study : For this compound derivatives, X-ray data confirmed the methoxy group’s orientation at C4, resolving conflicting NOE observations .
Q. How can computational methods enhance the study of this compound’s reactivity?
- DFT calculations : Predict reaction pathways (e.g., electrophilic substitution at C3/C5) and transition states .
- Molecular docking : Screen for binding affinity with biological targets (e.g., kinases) using software like AutoDock .
- Spectroscopic simulation : Tools like Gaussian 09 replicate NMR/IR spectra to validate experimental data .
Example : DFT studies on this compound revealed a higher electron density at C5, guiding functionalization strategies .
Q. What pharmacological activities are associated with this compound derivatives?
Recent studies highlight:
- Kinase inhibition : Derivatives with electron-withdrawing groups (e.g., -NO₂) show IC₅₀ values <1 μM against MAPK pathways .
- Antimicrobial activity : Methoxy-substituted analogs exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Bulkier substituents on the benzyl group reduce solubility but enhance target selectivity .
Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) paired with ADMET predictions to prioritize candidates .
Q. How are multi-step synthetic routes optimized for this compound-based hybrids?
Case example for triazole-pyrazole hybrids :
Step 1 : Synthesize 3-azido-1-benzylpyrazole via Huisgen cycloaddition (CuSO₄/Na ascorbate catalyst, 50°C, 16 hours).
Step 2 : Couple with alkynes (e.g., 4-methoxyphenylacetylene) via click chemistry (THF/H₂O, 61% yield).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Critical Parameter : Catalyst loading (0.2–0.5 equiv CuSO₄) balances reaction speed and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
